molecular formula C6H8Br2N2O B14175000 3-bromo-1-(1H-imidazol-5-yl)propan-1-one;hydrobromide

3-bromo-1-(1H-imidazol-5-yl)propan-1-one;hydrobromide

Cat. No.: B14175000
M. Wt: 283.95 g/mol
InChI Key: ZZONWWVXVGSEHO-UHFFFAOYSA-N
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Description

3-bromo-1-(1H-imidazol-5-yl)propan-1-one;hydrobromide is a chemical compound that features a bromine atom attached to a propanone group, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(1H-imidazol-5-yl)propan-1-one typically involves the bromination of 1-(1H-imidazol-5-yl)propan-1-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(1H-imidazol-5-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve solvents such as ethanol or acetonitrile and may require catalysts or bases.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

3-bromo-1-(1H-imidazol-5-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-1-(1H-imidazol-5-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, affecting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-1-(1H-imidazol-5-yl)propan-1-one is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are distinct from its chloro and iodo analogs. This makes it a valuable compound for various chemical and biological applications .

Properties

Molecular Formula

C6H8Br2N2O

Molecular Weight

283.95 g/mol

IUPAC Name

3-bromo-1-(1H-imidazol-5-yl)propan-1-one;hydrobromide

InChI

InChI=1S/C6H7BrN2O.BrH/c7-2-1-6(10)5-3-8-4-9-5;/h3-4H,1-2H2,(H,8,9);1H

InChI Key

ZZONWWVXVGSEHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)C(=O)CCBr.Br

Origin of Product

United States

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